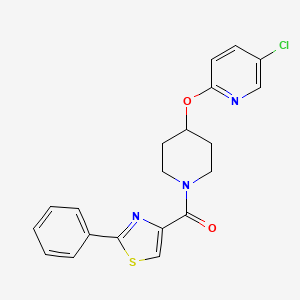

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-15-6-7-18(22-12-15)26-16-8-10-24(11-9-16)20(25)17-13-27-19(23-17)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBKMNQCRKGMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might involve:

Formation of the thiazole ring: Typically involves the reaction of 2-aminobenzothiazole with acyl chlorides.

Linking the thiazole to the piperidine: This might be achieved through nucleophilic substitution reactions.

Introduction of the chloropyridinyl group: This is often accomplished via palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, under controlled temperatures and inert atmosphere.

Industrial Production Methods: For industrial-scale production, the synthesis involves robust reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and high-throughput screening are employed to optimize reaction times and minimize by-products. Reagent recovery and solvent recycling are crucial to maintain cost-efficiency and environmental compliance.

Types of Reactions It Undergoes

Oxidation: This compound can undergo oxidation to form more reactive intermediates.

Reduction: Potentially can be reduced at various sites, especially the thiazole ring.

Substitution: Given the presence of heteroatoms like nitrogen and sulfur, substitution reactions can be selectively carried out.

Common Reagents and Conditions Used

Palladium catalysts: For coupling reactions.

Strong acids/bases: For substitution and condensation reactions.

Oxidizing agents like KMnO4 or H2O2.

Major Products Formed from These Reactions: Products are typically intermediates with altered substituents or modified functional groups, making the compound more reactive for further synthesis steps.

Scientific Research Applications

Chemistry: Used as a starting material for the synthesis of novel compounds in drug discovery programs.

Biology: Investigated for potential interactions with biological macromolecules, enzymes, or receptors.

Industry: Could be used in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The exact mechanism of action can vary but generally involves interaction with specific molecular targets like enzymes or receptors. This compound may bind to active sites, modulating the function of the biological targets. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways, depending on the biological context.

Similar Compounds

(4-Chloropyridin-2-yl)(piperidin-1-yl)methanone

(2-Phenylthiazol-4-yl)methanone

(5-Chloropyridin-2-yl)oxy)piperidine

Uniqueness: What sets (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone apart is the combination of structural elements that provide a unique interaction profile with biological targets. Its diverse functional groups and heteroatoms confer a range of reactivity and binding capabilities that are not seen in simpler compounds.

Biological Activity

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.87 g/mol. The structure features a piperidine ring substituted with a chloropyridine and a thiazole moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily linked to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as Na+/K(+)-ATPase and other oncogenic pathways. For instance, related compounds have demonstrated significant inhibitory effects on these enzymes, leading to reduced growth in cancer cell lines .

- Receptor Modulation : The piperidine structure allows for binding to various receptors, potentially modulating signaling pathways that are critical in cancer and other diseases.

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

In Vitro Studies

Recent studies have assessed the in vitro activity of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 19.9 | Inhibition of Na+/K(+)-ATPase |

| OVCAR-3 (Ovarian) | 75.3 | Oncogene pathway modulation |

| A549 (Lung) | 50.0 | Induction of apoptosis |

These results indicate a promising profile for the compound as a potential anticancer agent.

Case Studies

- Case Study on Glioma Treatment : A study involving thiazole derivatives indicated that compounds structurally related to our target showed up to tenfold greater inhibitory activity compared to standard treatments like perillyl alcohol . This suggests that our compound may also exhibit enhanced efficacy in glioma treatment.

- Antibacterial Activity : Other derivatives of piperidine have been evaluated for antibacterial properties, showing significant inhibition against various bacterial strains, which may extend the therapeutic applications of our compound .

Comparative Analysis with Similar Compounds

The biological activity of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone can be compared with other piperidine derivatives:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl | ~10 | Anticancer |

| 4-Chloro-N-(piperidin-1-carbonyl) | ~20 | Enzyme Inhibition |

| Piperidine Derivative X | ~30 | Antibacterial |

The data indicates that while all these compounds share structural similarities, their biological activities vary significantly based on specific substitutions and modifications.

Comparison with Similar Compounds

Structural Analog: (5-Chloro-2-(2-(methylamino)thiazol-4-yl)pyridin-4-yl)(4-(4-chlorobenzyl)piperazin-1-yl)methanone

Key Differences :

- Core Heterocycle : The target compound uses a piperidine ring, whereas the analog employs a piperazine core. Piperazine derivatives often exhibit enhanced polarity and solubility compared to piperidine due to the additional nitrogen atom .

- Substituents: The target compound’s piperidinyl group is substituted with a 5-chloropyridin-2-yloxy moiety, while the analog’s piperazinyl group features a 4-chlorobenzyl substituent. The benzyl group may enhance lipophilicity and membrane penetration . The thiazole ring in the target compound has a phenyl substituent, whereas the analog’s thiazole includes a methylamino group. This difference likely alters electronic properties and target-binding affinity.

Physicochemical Properties :

*Note: Exact data for the target compound are unavailable in the provided evidence; estimates are based on structural analysis.

Bioactivity and Mechanism Insights

- Insecticidal Potential: The phenylthiazole moiety in the target compound may enhance interactions with insect nicotinic acetylcholine receptors (nAChRs), a common target for neonicotinoid-like insecticides. The 5-chloropyridin-2-yloxy group could further stabilize binding via halogen bonding .

- Synthetic analogs like the target compound likely improve potency through optimized lipophilicity and metabolic stability .

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, a piperidine derivative may react with 5-chloro-2-hydroxypyridine under alkaline conditions (e.g., NaOH in dichloromethane) to form the ether linkage . Subsequent coupling with a 2-phenylthiazole-4-carbonyl moiety can be achieved via reflux in ethanol for 2–6 hours, followed by purification through recrystallization (e.g., DMF–EtOH mixtures) . Key parameters include stoichiometric ratios (e.g., 10 mmol of precursors), temperature control (reflux conditions), and solvent selection to optimize yields (>90% purity) .

Basic: How is structural confirmation performed for this compound?

Answer:

Structural elucidation combines spectroscopic and crystallographic methods:

- X-ray crystallography provides definitive bond angles and lattice parameters (e.g., monoclinic system with ) .

- HPLC and FTIR validate purity and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

- TLC monitors reaction progress, with ice-cold water and NaOH used to isolate precipitates .

Basic: What in vitro bioactivity assays are recommended for initial screening?

Answer:

Standard assays include:

- Antibacterial activity : Agar diffusion assays against Gram-positive/negative strains, with compound concentrations ranging from 1–100 µM .

- Enzyme inhibition : Kinase or protease inhibition studies using fluorogenic substrates, with IC₅₀ calculations .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293), noting dose-dependent viability curves .

Advanced: How can discrepancies in bioactivity data across studies be resolved?

Answer:

Contradictions may arise from assay variability (e.g., pH, temperature) or structural analogs. Methodological solutions include:

- Standardized buffer systems : Use ammonium acetate buffers (pH 6.5) to control ionization states .

- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems .

- Structural analogs : Compare activity of derivatives (e.g., nitro vs. methoxy substituents) to identify critical pharmacophores .

Advanced: What computational methods predict environmental fate and biodegradation pathways?

Answer:

Environmental persistence can be modeled using:

- QSPR models : Estimate physicochemical properties (e.g., logP, water solubility) to predict partitioning in soil/water .

- Biotic degradation assays : Aerobic/anaerobic microbial degradation studies over 28 days, measuring half-lives via LC-MS .

- Ecotoxicity screening : Algal growth inhibition tests (OECD 201) to assess aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.